molecular formula C12H14O5 B1229096 4-Acetyl-2,6-dimethoxyphenyl acetate CAS No. 28294-47-5

4-Acetyl-2,6-dimethoxyphenyl acetate

Cat. No. B1229096
Key on ui cas rn: 28294-47-5
M. Wt: 238.24 g/mol
InChI Key: SUFHOFZQYXKUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291641B2

Procedure details

3.0 g (15.3 mmol) of 3,5-dimethoxy-4-hydroxyacetophenone is dissolved in dichloromethane (30 ml) and 2.53 g (18.3 mmol) of K2CO3 is added. Triethylamine (2.6 ml) is then added dropwise. The reaction medium is cooled down to 0° C. and acetyl chloride (1.31 ml; 18.3 mmol) is added. The mixture is stirred for 24 hours at ambient temperature then poured into ice-cooled water. After extraction with dichloromethane, the organic phase is washed with sodium chloride in a saturated aqueous solution before being dried over magnesium sulphate, filtered and concentrated under vacuum. The product obtained is purified by crystallization from ether in order to produce a white solid with a yield of 99%. Melting point: 145° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
1.31 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[C:6]([O:13][CH3:14])[CH:5]=1)=[O:3].C([O-])([O-])=O.[K+].[K+].C(N(CC)CC)C.[C:28](Cl)(=[O:30])[CH3:29]>ClCCl.O>[C:28]([O:12][C:7]1[C:6]([O:13][CH3:14])=[CH:5][C:4]([C:2](=[O:3])[CH3:1])=[CH:9][C:8]=1[O:10][CH3:11])(=[O:30])[CH3:29] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured into ice-
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane
WASH
Type
WASH
Details
the organic phase is washed with sodium chloride in a saturated aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is purified by crystallization from ether in order
CUSTOM
Type
CUSTOM
Details
to produce a white solid with a yield of 99%

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(=O)OC1=C(C=C(C=C1OC)C(C)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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